N-(5-chloro-2-pyridinyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-3-fluorobenzamide, also known as GSK-3 inhibitor VIII, is a chemical compound used in scientific research for its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in various signaling pathways and has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The inhibition of GSK-3 by N-(5-chloro-2-pyridinyl)-3-fluorobenzamide has potential therapeutic applications in these diseases.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-3-fluorobenzamide inhibits N-(5-chloro-2-pyridinyl)-3-fluorobenzamide activity by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream targets. This leads to downstream effects such as increased glycogen synthesis, improved glucose metabolism, and reduced beta-amyloid levels.
Biochemical and Physiological Effects:
The inhibition of N-(5-chloro-2-pyridinyl)-3-fluorobenzamide by N-(5-chloro-2-pyridinyl)-3-fluorobenzamide has several biochemical and physiological effects. It leads to increased glycogen synthesis and improved glucose metabolism, which has potential therapeutic applications in diabetes. It also reduces beta-amyloid levels in Alzheimer's disease, which has potential therapeutic applications in the treatment of this disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloro-2-pyridinyl)-3-fluorobenzamide in lab experiments include its specificity for N-(5-chloro-2-pyridinyl)-3-fluorobenzamide, its ability to inhibit N-(5-chloro-2-pyridinyl)-3-fluorobenzamide activity in vitro and in vivo, and its potential therapeutic applications in several diseases. The limitations include the need for careful dosing and monitoring, as well as potential off-target effects.
Zukünftige Richtungen
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-3-fluorobenzamide in scientific research. These include further investigation of its potential therapeutic applications in diabetes, Alzheimer's disease, and cancer. It may also be useful in the study of other diseases and signaling pathways involving N-(5-chloro-2-pyridinyl)-3-fluorobenzamide. In addition, the development of more specific and potent N-(5-chloro-2-pyridinyl)-3-fluorobenzamide inhibitors based on the structure of N-(5-chloro-2-pyridinyl)-3-fluorobenzamide may lead to improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with 5-chloro-2-pyridinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an amine such as 2-aminoethanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-3-fluorobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit N-(5-chloro-2-pyridinyl)-3-fluorobenzamide activity in vitro and in vivo, leading to improved glucose metabolism in diabetic animal models. It has also been shown to improve cognitive function and reduce beta-amyloid levels in Alzheimer's disease animal models. In addition, N-(5-chloro-2-pyridinyl)-3-fluorobenzamide has been investigated for its potential role in cancer therapy, as N-(5-chloro-2-pyridinyl)-3-fluorobenzamide is involved in tumor growth and survival.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFILAATQFEGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.